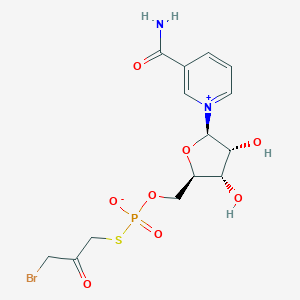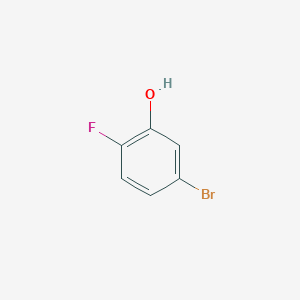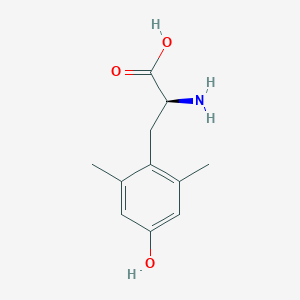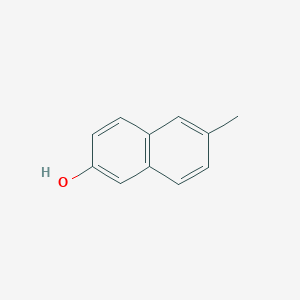
3-Pyridinol,4,6-dimethyl-,1-oxide(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-5-hydroxypyridine N-oxide is a derivative of pyridine, an aromatic heterocyclic compound. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the N-oxide group in 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) imparts unique chemical properties, making it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) can be achieved through several methods. One common approach involves the oxidation of 2,4-dimethyl-5-hydroxypyridine using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH) or other suitable catalysts . Another method includes the use of metalloorganic oxidizing agents and cycloaddition reactions .
Industrial Production Methods
Industrial production of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) typically involves continuous flow processes using packed-bed microreactors. These processes offer advantages such as higher efficiency, safety, and greener production methods compared to traditional batch reactors .
化学反応の分析
Types of Reactions
2,4-Dimethyl-5-hydroxypyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, acetic acid, and various metalloorganic catalysts. Reaction conditions often involve mild temperatures and specific solvents to achieve high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various pyridine N-oxide derivatives, while reduction reactions yield the parent pyridine compound .
科学的研究の応用
2,4-Dimethyl-5-hydroxypyridine N-oxide has several scientific research applications:
作用機序
The mechanism of action of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) involves its ability to act as both an electron donor and acceptor due to the presence of the N-oxide group. This unique push-pull property allows it to participate in various chemical reactions and interact with molecular targets such as enzymes and metal ions . The compound’s ability to form chelation complexes with metal ions is particularly important in its antimicrobial activity .
類似化合物との比較
Similar Compounds
- 2-Hydroxypyridine N-oxide
- 2-Mercaptopyridine N-oxide
- 8-Hydroxyquinoline
Uniqueness
Compared to similar compounds, 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) has unique properties due to the presence of both methyl and hydroxyl groups on the pyridine ring. These substituents influence its reactivity and make it a versatile compound for various applications .
特性
CAS番号 |
143509-34-6 |
|---|---|
分子式 |
C7H9NO2 |
分子量 |
139.15 g/mol |
IUPAC名 |
4,6-dimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)4-7(5)9/h3-4,9H,1-2H3 |
InChIキー |
VEKLLMQPVFQSRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1O)[O-])C |
正規SMILES |
CC1=CC(=[N+](C=C1O)[O-])C |
同義語 |
3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)


